molecular formula C4H9NO B1295428 1,2-Oxazinane CAS No. 36652-42-3

1,2-Oxazinane

Cat. No. B1295428
CAS RN: 36652-42-3
M. Wt: 87.12 g/mol
InChI Key: OZQGLZFAWYKKLQ-UHFFFAOYSA-N
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Description

1,2-Oxazinane is a heterocyclic compound with the molecular formula C4H9NO . It is a cyclic compound that contains one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of 1,2-Oxazinane has been achieved through various methods. One approach involves an organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . Another method involves [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones . These reactions are catalyzed by hydrogen-bond donors such as phenols and squaramides .


Molecular Structure Analysis

The molecular structure of 1,2-Oxazinane consists of a six-membered ring with one oxygen atom and one nitrogen atom . The exact mass of 1,2-Oxazinane is 87.068413911 g/mol .


Chemical Reactions Analysis

1,2-Oxazinane can participate in various chemical reactions. For instance, it can undergo organocatalytic [4 + 2] cycloaddition reactions with methyleneindolinones to form chiral 1,2-oxazinane spirocyclic scaffolds . It can also react with a range of nitrones to afford 1,2-oxazinanes in good to high yields .


Physical And Chemical Properties Analysis

1,2-Oxazinane is a heterocyclic compound with the molecular formula C4H9NO. It has a molecular weight of 87.12 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Asymmetric Synthesis of Chiral 1,2-Oxazinane

A novel approach has been developed to synthesize chiral 1,2-oxazinane spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . This method provides a new way to create chiral 1,2-oxazinane compounds, which are important in various fields of chemistry .

Construction of Hexahydropyridazin Spirocyclic Scaffolds

In addition to the synthesis of chiral 1,2-oxazinane, a hydrazide 1,4-synthon is designed and synthesized to construct chiral hexahydropyridazin spirocyclic scaffolds with methyleneindolinones via [4 + 2] cycloaddition reaction . This method expands the application of 1,2-oxazinane in the synthesis of complex molecular structures .

Development of Bioactive Compounds

1,2-Oxazinane and hexahydropyridazin constitute two groups of bioactive compounds owing to the presence of two heteroatoms . For example, FR900482 (V) and FK317 (VI) are antibiotics with exceptionally potent antitumor activity . The incorporation of 1,2-oxazinane into bioactive compounds can potentially lead to the creation of new compounds with interesting properties .

Synthesis of Chiral α-Substituted Ketones

The stability of several 1,2-oxazines and 1,2-oxazinanes towards organometallic compounds was tested to rate their operability as cyclic chiral Weinreb amide auxiliaries . 3,6-Di-tert-butyl-1,2-oxazinane gave the best results and was introduced as a chiral Weinreb amide-type auxiliary to yield chiral α-substituted ketones in a diastereomeric manner .

Synthesis of Antioxidant and Anti-Inflammatory Compounds

1,3-Oxazine derivatives have been synthesized and studied for their antioxidant and anti-inflammatory activities . This highlights the potential of 1,2-oxazinane in the development of new therapeutic agents

Mechanism of Action

Target of Action

1,2-Oxazinane, also known as Tetrahydrooxazine, is a small molecule that primarily targets Endoglucanase 5A in Bacillus agaradhaerens and Beta-glucosidase A in Thermotoga maritima . These enzymes play crucial roles in the breakdown of complex carbohydrates, contributing to the organism’s energy metabolism.

Result of Action

The molecular and cellular effects of 1,2-Oxazinane’s action are not well-documented. Given its targets, it is plausible that the compound could influence carbohydrate metabolism within the organisms. More research is needed to confirm this and to understand the broader implications of these effects .

Safety and Hazards

The safety and hazards of 1,2-Oxazinane are not well-documented. It is recommended to handle it with appropriate safety measures .

Future Directions

Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce 1,2-oxazinane and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .

properties

IUPAC Name

oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGLZFAWYKKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCONC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190113
Record name 2H-1,2-Oxazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazinane

CAS RN

36652-42-3
Record name 2H-1,2-Oxazine, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2-Oxazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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